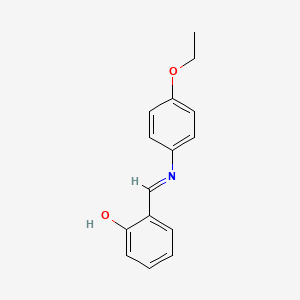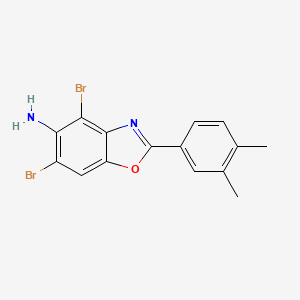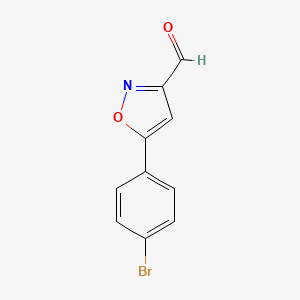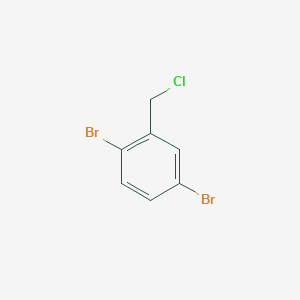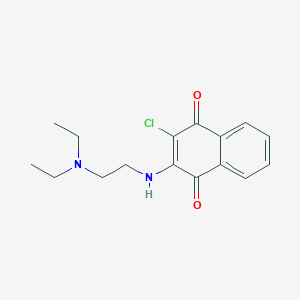
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone
Vue d'ensemble
Description
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Analytical Applications
Naphthoquinones, including derivatives similar to 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone, play a crucial role in organic synthesis. They serve as precursors or intermediates in the synthesis of various organic compounds. For instance, 1,2-naphthoquinone-4-sulfonic acid salts (β-NQS) derived from naphthoquinones are notable for their utility in organic synthesis and as spectrophotometric analytical derivatization reagents for drugs containing primary and secondary amino groups (Ribeiro et al., 2022).
Pharmacological Potential
Naphthoquinone derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. These properties make them subjects of interest for the development of new therapeutic agents. Lawsone and its nitrogen-containing synthetic derivatives are particularly notable for their potential in treating various diseases due to these effects (López et al., 2014). Another study highlights the anticancer activities of naphthoquinone derivatives, emphasizing their importance in ongoing cancer research (Tandon & Kumar, 2013).
Safety and Hazards
While specific safety and hazard information for 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is not available, related compounds such as 2-Diethylaminoethylchloride hydrochloride are known to be fatal if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage .
Mécanisme D'action
Target of Action
Naphthoquinone derivatives are known to exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .
Mode of Action
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .
Result of Action
Given the broad antimicrobial and anticancer activities of naphthoquinone derivatives, it can be inferred that the compound might induce cell death or inhibit cell growth in targeted cells .
Analyse Biochimique
Biochemical Properties
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been shown to interact with transition metal complexes, forming stable compounds that exhibit fluorescence and antimicrobial properties . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with transition metals further enhances its biochemical activity . Understanding these molecular mechanisms is crucial for developing new therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its antimicrobial properties over extended periods, making it a reliable compound for long-term research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce the desired biochemical activity. Research has indicated that the compound exhibits a threshold effect, where its antimicrobial activity is most effective at specific concentrations . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties
Propriétés
IUPAC Name |
2-chloro-3-[2-(diethylamino)ethylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-19(4-2)10-9-18-14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8,18H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOCFUFHFVZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310200 | |
| Record name | JS-1323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69895-75-6 | |
| Record name | NSC222704 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | JS-1323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


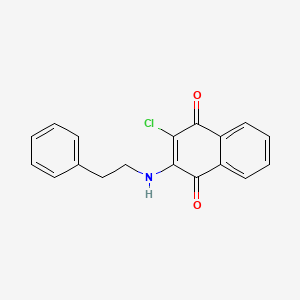
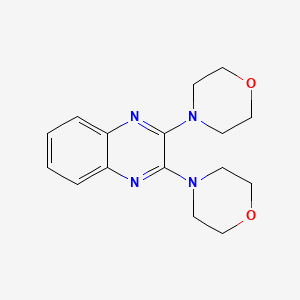
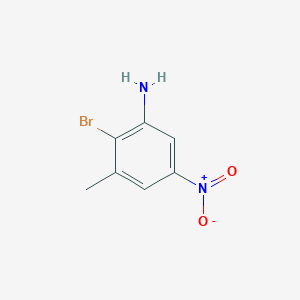

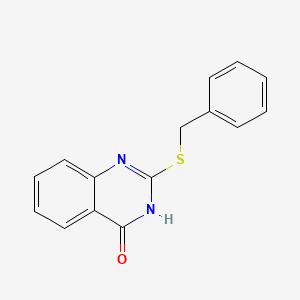
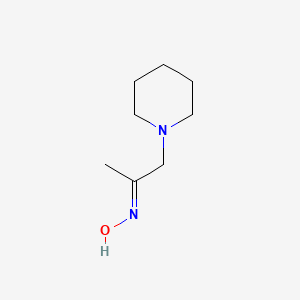
acetic acid](/img/structure/B3032939.png)
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)
![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)
